Thiophene-2,5-D2

Description

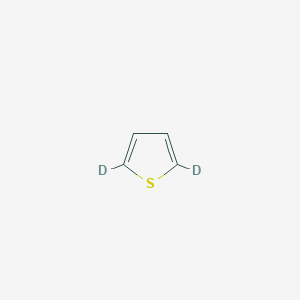

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dideuteriothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-NMQOAUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(S1)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Growing Importance of Deuterated Thiophene Analogues

Deuterated compounds, in general, have become indispensable in modern chemical science. researchgate.netscielo.org.mx The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the physical and chemical properties of a molecule without changing its fundamental structure. This "isotope effect" is the cornerstone of their utility. researchgate.netwikipedia.org

In the realm of thiophene (B33073) and its derivatives, which are crucial components in pharmaceuticals, dyes, and plastics, deuteration offers several advantages. chembk.comnih.gov Thiophene-containing molecules are known for their diverse biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.comsciensage.info The introduction of deuterium can modify a drug's metabolic pathway, potentially enhancing its therapeutic efficacy and half-life by making certain bonds more resistant to cleavage. researchgate.netzeochem.comacs.org This strategy has been successfully employed in drug development, with deuterated drugs like Austedo (deutetrabenazine) receiving FDA approval. researchgate.netchinesechemsoc.org

Furthermore, deuterated thiophenes are instrumental in the field of organic electronics. researchgate.netiwatani.co.jp The increased mass of deuterium leads to a reduction in high-frequency molecular vibrations, which can improve the stability and efficiency of organic light-emitting diodes (OLEDs) and other electronic devices. iwatani.co.jpzeochem.com

Why Deuterate at the 2,5 Positions?

The selective deuteration of thiophene (B33073) at the 2 and 5 positions is not arbitrary. These positions are the most acidic on the thiophene ring, making them more susceptible to hydrogen-deuterium exchange reactions. nih.govuva.es This inherent reactivity provides a practical pathway for the synthesis of Thiophene-2,5-D2.

From a mechanistic standpoint, the 2,5-positions are often directly involved in chemical transformations. By placing deuterium (B1214612) at these sites, researchers can probe the intricacies of reaction mechanisms through the kinetic isotope effect (KIE). researchgate.netlibretexts.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A significant KIE can indicate that the bond to the isotope is being broken or formed in the rate-determining step of the reaction. slideshare.net For instance, studies on the palladium-catalyzed cross-coupling of thiophenes have utilized deuterated analogues to elucidate the reaction mechanism. nih.gov

The specific placement of deuterium at these positions also allows for precise tracking of the thiophene molecule in complex systems. This is particularly valuable in hydrodesulfurization (HDS) studies, a critical process in the petroleum industry for removing sulfur from fuels. wikipedia.orgresearchgate.net By using labeled thiophene, such as with radioactive carbon or deuterium, researchers can follow the reaction pathways and identify key intermediates. researchgate.net

Current Research on Thiophene 2,5 D2

Direct Hydrogen-Deuterium Exchange (H/D Exchange) Strategies

Direct H/D exchange represents an atom-economical and efficient approach for the synthesis of deuterated compounds, avoiding the often lengthy and costly preparation of deuterated starting materials. rsc.org This section details various catalytic and procedural innovations that facilitate the direct replacement of hydrogen with deuterium in thiophene rings.

Transition Metal-Catalyzed Deuterium Incorporation

Transition metal catalysts have proven to be powerful tools for activating C-H bonds, enabling direct deuteration of aromatic and heteroaromatic systems. researchgate.net Several metals, including silver, iridium, and platinum, have been successfully employed for the deuteration of thiophenes.

Silver catalysis has emerged as a versatile method for the deuteration of thiophenes. rsc.orgresearchgate.net Notably, silver-catalyzed reactions can achieve deuteration at both the more reactive α-positions and the less accessible β-positions of the thiophene ring, often without the need for directing groups. rsc.orgosti.gov This is a significant advantage as many thiophene-containing functional materials and drug molecules are substituted at the α-position, making β-deuteration particularly valuable. osti.gov

A key development is a silver-catalyzed H/D exchange reaction that selectively introduces deuterium at the β-position of thiophene rings. rsc.orgrsc.orgosti.gov This protocol operates in the open air, utilizes readily available D₂O as the deuterium source, and demonstrates good tolerance for a range of functional groups, leading to high deuterium incorporation. rsc.orgrsc.org For instance, using a combination of silver carbonate (Ag₂CO₃) and a phosphine (B1218219) ligand like MePhos, α-substituted thiophenes can be efficiently deuterated at the β-positions. rsc.orgosti.gov The optimal conditions often involve heating the substrate with the catalyst system and a significant excess of D₂O. rsc.org This method has been successfully applied to the direct deuteration of thiophene-based monomers, which are typically synthesized through multi-step procedures using expensive deuterated precursors. rsc.orgrsc.org

Research has shown that with α-substituted thiophenes as starting materials, this method can yield products with high levels of deuterium incorporation, ranging from 88% to 97%. osti.gov Importantly, the reaction conditions are compatible with sensitive functional groups like C-Br and C-Cl bonds. osti.gov

Table 1: Silver-Catalyzed β-Deuteration of α-Substituted Thiophenes

| Substrate | Catalyst System | Deuterium Source | Temperature (°C) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| 2,5-Diphenylthiophene | Ag₂CO₃/MePhos | D₂O | 100 | 73 |

This table presents illustrative data based on reported findings. Actual results may vary depending on specific substrate and reaction conditions. rsc.orgosti.gov

Iridium-based catalysts are highly effective for hydrogen isotope exchange (HIE) reactions, enabling the multiple-site incorporation of deuterium into a wide array of complex molecules, including pharmaceuticals. researchgate.netnih.govresearcher.life A commercially available and air-stable iridium precatalyst, [Ir(COD)(OMe)]₂, has been demonstrated to be a general and easy-to-implement system for this purpose. researchgate.netnih.gov This method exhibits a broad substrate scope, including thiophene and its derivatives, and shows exceptional tolerance to various functional groups, such as halogens, sulfur atoms, and nitrile groups. nih.gov

The versatility of this iridium system stems from the in situ formation of complementary catalytically active species, which include both monometallic iridium complexes and iridium nanoparticles. nih.govmdpi.com This dual catalytic activity allows for the labelling of a wide range of pharmaceutically relevant substructures. mdpi.com For thiophene, this methodology provides a powerful tool for global deuteration, which is particularly useful in drug discovery and development for preclinical ADME (absorption, distribution, metabolism, and excretion) studies. nih.gov While Grubbs and coworkers reported an early example of a fully deuterated thiophene using an iridium complex, the broader applicability to various substituted thiophenes has been a more recent development. osti.gov

Platinum catalysts have also been utilized for the H/D exchange in thiophenes, contributing to the synthesis of fully deuterated thiophene. osti.gov The steric environment around the aromatic ring can influence the efficiency of platinum-catalyzed exchange reactions with deuterium oxide. acs.org While specific details on the catalytic systems for thiophene deuteration are part of a broader landscape of platinum-catalyzed H/D exchange in aromatic compounds, it represents a viable, albeit sometimes less selective, approach compared to more modern iridium or silver-based methods. osti.govacs.org

Mechanochemical Facilitated Direct Deuteration Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative for deuteration. acs.orgnih.gov Ball-milling, a common mechanochemical technique, can facilitate the direct H/D exchange on heteroarenes. acs.org Recently, a dehalogenative deuteration strategy has been developed using piezoelectric materials as catalysts under ball-milling conditions. nih.gov This method uses D₂O as both the deuterium source and an electron donor, eliminating the need for external reductants. nih.gov This approach has been successfully applied to the deuteration of (hetero)aryl iodides, transforming them into deuterated products with high deuterium incorporation. nih.gov This technique holds promise for the synthesis of deuterated thiophenes, particularly from halogenated precursors, offering a sustainable and operationally simple route. nih.govnih.gov

Acid- and Base-Catalyzed Exchange Mechanisms for Deuterium Incorporation

Traditional methods for H/D exchange often rely on acid or base catalysis. acs.org In these processes, deuterium incorporation is typically achieved through the use of Brønsted or Lewis acids, often proceeding via an electrophilic aromatic substitution-type mechanism. acs.org For thiophenes, which are electron-rich heterocycles, reactions with strong deuterated Brønsted acids can lead to straightforward deuteration. researchgate.net

Base-catalyzed H/D exchange is also a viable method. acs.org The acidity of the α-hydrogens in thiophene makes them susceptible to deprotonation by a strong base, followed by quenching with a deuterium source like D₂O. libretexts.org This process can be accelerated by the presence of a suitable base. libretexts.org Phase-transfer catalysis (PTC) conditions, using a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) and a strong base such as NaOD in D₂O, have been shown to facilitate the H/D exchange of weak carbon acids. huji.ac.il While these methods can be effective, they often require harsh reaction conditions, which may not be compatible with sensitive functional groups. acs.org

De novo Synthesis Approaches Utilizing Deuterated Precursors

De novo synthesis, or the construction of a molecule from the ground up, presents a powerful strategy for producing this compound and its derivatives with high isotopic purity. This approach involves the use of precursors that already contain deuterium atoms in the desired positions, ensuring precise control over the final deuterated product.

Strategic Use of Deuterated Building Blocks in Synthesis

The synthesis of deuterated compounds, including thiophene-based monomers, often traditionally involves multi-step processes starting from expensive deuterated materials. rsc.org However, the strategic selection of deuterated building blocks can streamline these syntheses. rsc.orgnih.gov This "bottom-up" methodology allows for the efficient production of deuterium-labeled compounds by incorporating deuterium atoms and functional groups in a single step, providing excellent control over the location and level of deuterium incorporation. nih.gov

For instance, the Paal-Knorr thiophene synthesis, a classic method involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, can be adapted to produce deuterated thiophenes by utilizing a deuterated 1,4-dicarbonyl precursor. derpharmachemica.com Similarly, other established thiophene syntheses can be modified by employing deuterated starting materials. The use of deuterated building blocks is a key strategy for creating well-defined deuterated molecules, which is particularly important in pharmaceutical development to control the purity and isotopic distribution of potential drug candidates. nih.gov

Here is an interactive data table showcasing various deuterated building blocks and their applications in the synthesis of deuterated thiophenes:

| Deuterated Building Block | Synthetic Application | Reference |

| Deuterated 1,4-dicarbonyl compounds | Paal-Knorr thiophene synthesis | derpharmachemica.com |

| Deuterated dimethyl sulfoxide | Synthesis of deuterated thiomethylnaphthalenes | researchgate.net |

| d5-pyridine | Synthesis of deuterated piperidines | nih.gov |

Targeted Synthetic Pathways for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives requires carefully designed synthetic routes to introduce various functional groups at the 3 and 4-positions of the thiophene ring while preserving the deuterium atoms at the 2 and 5-positions.

One-pot synthesis methods have been developed for creating 2,5-disubstituted thiophenes from terminal alkynes, which could be adapted for deuterated analogs. sioc-journal.cn Another approach involves the reaction of adipic acid with thionyl chloride to produce thiophene-2,5-dicarboxylic acid, which can then be further modified. google.comgoogle.com This intermediate can be converted to its dichloride, providing a versatile starting point for various derivatives. google.com

Furthermore, existing substituted thiophenes can be functionalized. For example, 3-acetyl-2,5-dimethyl thiophene can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones, which are precursors to a range of substituted pyrazolines. nih.gov The direct C-H arylation of thiophenes at specific positions is another powerful tool for synthesizing substituted derivatives. organic-chemistry.orgacs.org For instance, a palladium-catalyzed direct C-H arylation of thiophenes at the C2 position allows for the coupling of aryl or heteroaryl bromides with thiophenes bearing a variety of functional groups. organic-chemistry.org

The following table details some targeted synthetic pathways for substituted thiophene derivatives:

| Synthetic Pathway | Target Derivative | Key Reagents | Reference |

| One-pot from terminal alkynes | 2,5-disubstituted thiophenes | Terminal alkynes, catalyst | sioc-journal.cn |

| From adipic acid | Thiophene-2,5-dicarboxylic acid | Adipic acid, thionyl chloride, pyridine | google.comgoogle.com |

| Claisen-Schmidt condensation | Substituted pyrazolines | 3-acetyl-2,5-dimethyl thiophene, aromatic aldehydes | nih.gov |

| Direct C-H arylation | C2-arylated thiophenes | Thiophene, aryl/heteroaryl bromide, palladium catalyst | organic-chemistry.org |

Regioselective Deuteration and Isotopic Purity Control

Achieving high regioselectivity and isotopic purity is crucial in the synthesis of specifically labeled compounds like this compound. This requires precise control over the deuteration process and subsequent analysis to confirm the level of deuterium incorporation.

Methodologies for Site-Specific Deuterium Labeling

Site-specific deuteration allows for the introduction of deuterium at precise locations within a molecule. rsc.orgbrightspec.com Several methods have been developed for the regioselective deuteration of thiophenes.

One common strategy is hydrogen isotope exchange (HIE), which is a desirable method for preparing deuterated molecules as it can eliminate extra synthetic steps. rsc.orgosti.gov Often, this requires the use of directing groups containing nitrogen or oxygen to coordinate with a metal catalyst and facilitate the H/D exchange process. rsc.orgosti.gov For example, iridium-based catalysts can be used for ortho-selective deuteration of arenes. unam.mx However, silver-catalyzed H/D exchange reactions have been developed that can introduce deuterium at the β-position of thiophene rings without the need for a coordinating group, using D₂O as the deuterium source. rsc.orgrsc.org This method is advantageous due to its operational simplicity and tolerance of various functional groups. rsc.orgrsc.org

Other approaches include visible light-induced desulfurization-deuteration, which offers a metal-free method for site-specific deuteration. researchgate.net Additionally, nickel-catalyzed asymmetric transfer deuteration can install deuterium at both the α- and β-positions of unsaturated esters, with good tolerance for heterocycles like thiophene. marquette.edu

The table below summarizes various methodologies for site-specific deuterium labeling of thiophenes:

| Methodology | Deuterium Position | Key Features | Reference |

| Silver-catalyzed H/D Exchange | β-position | No directing group required, uses D₂O | rsc.orgrsc.org |

| Iridium-catalyzed HIE | Ortho-position | Requires directing group | unam.mx |

| Visible light-induced desulfurization-deuteration | Site-specific | Metal-free | researchgate.net |

| Nickel-catalyzed transfer deuteration | α- and β-positions | Asymmetric, tolerates heterocycles | marquette.edu |

Optimization of Atom Percent Deuterium Incorporation

Maximizing the atom percent of deuterium incorporation is a key goal in the synthesis of deuterated compounds. Several factors can be optimized to achieve high isotopic purity.

In H/D exchange reactions, the reaction conditions play a critical role. For instance, in silver-catalyzed H/D exchange, increasing the reaction temperature and the amount of heavy water (D₂O) can significantly increase the percentage of deuterium incorporation. rsc.org One study found that conducting the reaction at 100°C resulted in 73% deuterium incorporation, which was further increased to 92% by using 40 equivalents of heavy water. rsc.org The choice of catalyst and ligand is also crucial; for example, using Ag₂CO₃ with the ligand MePhos was found to be optimal in one system. rsc.org

The isotopic purity of the deuterium source itself is also a critical factor. unam.mx Using highly enriched D₂O or other deuterated reagents is essential for achieving high levels of deuterium incorporation in the final product. rsc.orggoogle.comnih.gov In cases where complete deuteration is challenging in a single step, multiple treatments of the compound with the deuterium source may be necessary. unam.mx Finally, since deuterated and non-deuterated compounds can be difficult to separate, achieving a high atom percent of deuterium incorporation is crucial. rsc.org

The following table outlines key parameters for optimizing deuterium incorporation:

| Parameter | Effect on Deuterium Incorporation | Example | Reference |

| Reaction Temperature | Higher temperature can increase incorporation | 100°C for Ag-catalyzed H/D exchange | rsc.org |

| Amount of Deuterium Source | Increased equivalents can improve incorporation | 40 equivalents of D₂O for 92% incorporation | rsc.org |

| Catalyst/Ligand System | Optimal combination enhances efficiency | Ag₂CO₃/MePhos | rsc.org |

| Isotopic Purity of Source | Directly impacts final product purity | Use of highly enriched D₂O | unam.mx |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the atomic connectivity and electronic environment within a molecule. For this compound, specific NMR techniques are employed to analyze the impact of deuterium incorporation.

Deuterium NMR (²H NMR) Analysis of this compound

Deuterium NMR (²H NMR) directly probes the deuterium nuclei present in the molecule. In this compound, the ²H NMR spectrum typically exhibits a single resonance signal. This signal corresponds to the deuterium atoms located at the C2 and C5 positions of the thiophene ring. Due to the absence of adjacent protons to couple with, the deuterium signal usually appears as a singlet. The chemical shift for these deuterated aromatic positions is generally observed in the aromatic region, often around 7.0 ppm, mirroring the typical chemical shift range for protons in similar aromatic environments. tcichemicals.comwashington.eduscharlab.comckgas.compitt.edu This direct observation confirms the presence and location of the deuterium atoms.

Proton NMR (¹H NMR) Signal Perturbation Studies upon Deuteration

Proton NMR (¹H NMR) spectroscopy is used to examine the remaining hydrogen atoms in this compound, specifically those at the C3 and C4 positions. The deuteration at C2 and C5 can lead to subtle changes in the chemical shifts of these protons due to secondary isotope effects. These effects arise from the differences in bond vibrational frequencies and bond lengths between C-H and C-D bonds, which can slightly alter the electronic shielding around neighboring protons.

In this compound, the ¹H NMR spectrum would display signals for H-3 and H-4. For instance, H-3 might resonate around 7.25 ppm and H-4 around 7.05 ppm. These values are comparable to, but potentially slightly shifted from, those in undeuterated thiophene. A critical observation is the expected coupling pattern between H-3 and H-4, which typically manifests as a doublet of doublets or a more complex multiplet depending on the specific coupling constants. Crucially, the absence of any observable coupling between H-3/H-4 and the deuterated positions (D-2/D-5) is a direct consequence of the deuteration, as deuterium (spin I=1) coupling to protons is generally weaker and often not resolved in standard ¹H NMR spectra, especially when compared to proton-proton coupling. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) Spectroscopy for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. The carbon atoms at positions 2 and 5 (C-2 and C-5), which are directly bonded to deuterium, exhibit characteristic spectral behavior. In standard proton-decoupled ¹³C NMR spectra, these C-D carbons often appear as broad singlets or may be significantly broadened and less intense. This broadening is attributed to the quadrupolar nature of the deuterium nucleus (spin I=1), which can lead to rapid relaxation. Their chemical shifts are typically found in the aromatic region, generally between 125 and 130 ppm. ceitec.czuobasrah.edu.iqlibretexts.org

The carbons at positions 3 and 4 (C-3 and C-4) show sharper signals in the ¹³C NMR spectrum, with chemical shifts similar to those observed in undeuterated thiophene. Minor shifts may occur due to the aforementioned secondary isotope effects. The ability to distinguish signals for each unique carbon atom, even in the presence of deuteration, makes ¹³C NMR a powerful tool for confirming the molecular structure. ceitec.czuobasrah.edu.iqlibretexts.org

Table 3.1: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (ppm) | Notes |

| C-2 / C-5 | ~125-130 | Broadened signal due to C-D bond; quadrupolar broadening. |

| C-3 / C-4 | ~125-130 | Sharper signal; potentially minor shifts due to secondary isotope effects. |

Note: Specific values can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are sensitive to changes in bond strengths, masses, and molecular symmetry, making them invaluable for characterizing deuterated compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy of Deuterated Thiophenes

FTIR spectroscopy of this compound reveals characteristic vibrational bands associated with the presence of deuterium. The most prominent features are the C-D stretching vibrations, which typically appear in the higher wavenumber region, generally between 2100 and 2200 cm⁻¹. These bands are distinct from the C-H stretching vibrations observed in undeuterated thiophene. researchgate.netacs.orgnih.govmit.edu

Furthermore, the introduction of deuterium influences the vibrational modes of the thiophene ring itself, including ring stretching and bending vibrations. These ring modes may exhibit slight shifts in their frequencies compared to the parent compound due to the increased mass of the deuterium atoms. Analysis of the "fingerprint region" (below 1500 cm⁻¹) allows for detailed comparison and confirmation of structural changes induced by deuteration. researchgate.netacs.orgnih.govmit.edu

Table 3.2: Characteristic FTIR Vibrational Frequencies for this compound

| Vibration Type | Frequency Range (cm⁻¹) | Notes |

| C-D Stretching | ~2100-2200 | Strong absorption bands, characteristic of deuterated compounds. |

| Ring Stretching/Bending | ~1400-1600 | May show slight shifts compared to undeuterated thiophene. |

| C-H Bending (H-3, H-4) | ~700-1000 | Bands associated with the remaining protons. |

Note: Specific frequencies are subject to experimental conditions and molecular environment.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, probing different sets of vibrational modes based on changes in polarizability. For this compound, Raman spectroscopy can identify specific vibrational frequencies related to C-D stretching and bending, as well as ring skeletal vibrations. The introduction of deuterium at the 2 and 5 positions alters the mass distribution and force constants within the molecule, leading to observable changes in the Raman spectrum.

Table 3.3: Representative Raman Vibrational Frequencies for this compound

| Vibration Type | Frequency (cm⁻¹) | Notes |

| C-D Stretching | ~2100-2200 | Observed in Raman spectra, often with different intensity profiles than FTIR. |

| Ring C=C Stretching | ~1500-1550 | Sensitive to electronic structure and isotopic substitution. |

| Ring Breathing/Deformation | ~1000-1400 | Modes affected by mass changes due to deuterium incorporation. |

| C-D Bending | ~800-1000 | Characteristic bending vibrations of the C-D bonds. |

Note: These are illustrative values; precise assignments depend on detailed theoretical calculations and experimental data.

Inelastic Neutron Scattering (INS) Spectroscopy for Phonon Dispersion

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique used to probe the vibrational dynamics of materials by measuring the energy and momentum transfer between neutrons and the sample epj-conferences.orgepj-conferences.orgmdpi.com. For this compound, INS can provide detailed information about its phonon dispersion relations, which describe how atomic vibrations propagate through the crystal lattice as a function of their wavevector epj-conferences.orgmdpi.comresearchgate.net. The substitution of hydrogen with deuterium in this compound is expected to influence these vibrational modes due to the mass difference. While specific INS data for this compound was not directly found in the provided search results, studies on similar thiophene derivatives and related materials indicate that INS is capable of resolving phonon dispersion curves and providing insights into lattice dynamics epj-conferences.orgmdpi.comresearchgate.net. The technique allows for the measurement of both coherent and incoherent scattering, with the latter often dominating in hydrogenous materials and providing information on the phonon density of states epj-conferences.orgornl.gov.

Mass Spectrometry (MS) for Precise Isotopic Purity and Molecular Mass Determination

Mass Spectrometry (MS) is indispensable for determining the precise molecular mass and isotopic purity of compounds like this compound researchgate.netacs.orgsisweb.comlcms.cz. High-resolution mass spectrometry (HRMS) allows for the accurate determination of molecular weight by measuring the mass-to-charge ratio (m/z) of ionized molecules with high precision researchgate.netacs.orglcms.cz. This precision is crucial for identifying the exact mass of this compound and distinguishing it from other compounds or impurities. Furthermore, MS is vital for quantifying isotopic enrichment, such as the percentage of deuterium incorporation at the 2 and 5 positions in this compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (ToF) analyzers are commonly used for polymer and organic molecule analysis, providing distributions of molecular masses and enabling the calculation of average molecular weights lcms.cz. The analysis of isotopic distributions relies on probability calculations based on the natural abundance of isotopes and the molecular formula researchgate.netsisweb.comspectroscopyonline.com.

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)

Electronic absorption and emission spectroscopy, particularly in the Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) range, provides critical information about the electronic structure and optical properties of this compound.

Analysis of Electronic Transitions and Optical Band Gaps

UV-Vis-NIR absorption spectroscopy reveals the electronic transitions within the molecule, primarily the π-π* transitions associated with the conjugated π-electron system of the thiophene ring doi.orgmdpi.comrsc.orgresearchgate.netmdpi.comumons.ac.be. The onset of the absorption spectrum in the longer wavelength region allows for the determination of the optical band gap, which is a measure of the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) doi.orgmdpi.comrsc.orgresearchgate.netmdpi.comumons.ac.be. Studies on similar conjugated systems, including thiophene derivatives, indicate that the band gap can be tuned by structural modifications and the nature of substituents, typically falling within the range of 1.4 to 4.0 eV for such materials doi.orgmdpi.comrsc.orgresearchgate.netmdpi.comumons.ac.be. Deuteration, as in this compound, might subtly influence these electronic transitions and band gap values due to changes in molecular vibrations and electronic coupling.

Photoluminescence and Fluorescence Studies

Photoluminescence (PL) and fluorescence spectroscopy investigate the emission of light by this compound after excitation. These techniques provide insights into the excited-state properties, including emission wavelengths, quantum yields, and lifetimes mdpi.commdpi.combeilstein-journals.orglibretexts.org. Fluorescence occurs when excited molecules relax to their ground state by emitting photons, typically within nanoseconds libretexts.org. Studies on related thiophene-containing molecules have shown that they can exhibit fluorescence in the blue to green region of the spectrum, with emission properties being sensitive to the molecular environment and aggregation state mdpi.commdpi.com. The presence of deuterium in this compound could potentially influence these emission characteristics through altered vibrational relaxation pathways.

Spectroelectrochemical Methods for Redox-Related Optical Properties

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study how the optical properties of a material change upon electrochemical oxidation or reduction rsc.orgmdpi.comup.ac.zadiva-portal.org. By applying controlled potentials, the formation of charged species such as polarons and bipolarons in conjugated systems like this compound can be induced, leading to characteristic changes in the UV-Vis-NIR absorption spectra rsc.orgmdpi.comup.ac.zadiva-portal.org. These methods are crucial for understanding the electronic structure of different redox states and their associated optical absorption bands, often revealing new absorption features in the visible or near-infrared regions. For instance, studies on similar thiophene-based polymers show the development of polaronic absorption bands in the NIR region upon doping rsc.orgdiva-portal.org.

In Depth Computational and Theoretical Studies of Thiophene 2,5 D2

Density Functional Theory (DFT) Calculations for Molecular Insights

DFT calculations provide a robust framework for understanding the ground-state properties of molecules, including their equilibrium structures, electronic distributions, and vibrational modes.

Geometrical Optimization and Equilibrium Structural Parameters

The determination of precise molecular geometry is a foundational step in any theoretical study. Geometrical optimization using DFT methods aims to find the minimum energy configuration of Thiophene-2,5-D2. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, typically corresponding to an energy minimum. Various DFT functionals, such as B3LYP, M06-2X, and PBE0, in conjunction with different basis sets (e.g., 6-31G*, cc-pVTZ), are employed to achieve accurate structural parameters. While specific experimental data for this compound's geometry might be limited, studies on deuterated thiophenes generally indicate that isotopic substitution has a minor but measurable effect on bond lengths and angles due to changes in zero-point vibrational energies and vibrational averaging srce.hrnih.govupc.edu. These subtle differences are crucial for high-accuracy spectroscopic and reactivity predictions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is often characterized by its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's reactivity, electronic conductivity, and optical properties scispace.commdpi.comljast.lynih.gov. DFT calculations allow for the precise determination of these orbital energies and their spatial distributions. For this compound, the delocalization of electrons across the thiophene (B33073) ring, influenced by the deuterium (B1214612) atoms, would be analyzed through these FMOs. Deuteration typically has a subtle impact on electronic properties compared to structural changes, but it can influence charge distribution and orbital energies, which are important for predicting interactions and electronic transitions nrel.gov.

Vibrational Frequency Calculations and Complete Spectral Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about molecular structure and bonding. DFT calculations are extensively used to predict vibrational frequencies and assign them to specific modes of vibration. For deuterated compounds like this compound, isotopic substitution significantly influences vibrational frequencies, a phenomenon described by the "vibrational interlacing rule" srce.hr. Studies on deuterated thiophenes have shown how the substitution of hydrogen with deuterium shifts vibrational modes, providing a means to experimentally verify theoretical assignments srce.hrnih.govupc.edu. These calculations involve determining the second derivatives of the energy with respect to atomic displacements, yielding a force constant matrix that, upon diagonalization, provides the vibrational frequencies.

Table 1: Selected Vibrational Frequencies for Deuterated Thiophenes (Illustrative)

| Mode Description | Frequency (cm⁻¹) (Calculated) | Reference |

| C-H/C-D Stretching (ring) | ~3100-3000 (H) / ~2200-2100 (D) | srce.hr |

| C=C Stretching (ring) | ~1500-1450 | srce.hr |

| C-S Stretching | ~700-650 | srce.hr |

| Ring Breathing | ~1400-1350 | srce.hr |

| In-plane Bending (C-H/C-D) | ~1300-1000 (H) / ~950-750 (D) | srce.hr |

| Out-of-plane Bending (C-H/C-D) | ~900-700 (H) / ~700-500 (D) | srce.hr |

Note: Specific values for this compound would require dedicated calculations. The table provides illustrative ranges based on general deuterated thiophene studies.

Solvation Effects in Theoretical Predictions

In many chemical processes and experimental conditions, molecules exist in a solvent environment. Solvation models, such as continuum models (e.g., PCM, SMD, CPCM), are incorporated into DFT calculations to account for the influence of the solvent on molecular properties like geometry, electronic structure, and reaction energies nrel.govchemrxiv.orgwhiterose.ac.ukifsuldeminas.edu.brpcbiochemres.com. These models treat the solvent as a continuous medium that interacts with the solute through electrostatic and polarization effects. For this compound, understanding solvation effects is crucial for accurately predicting its behavior in solution-phase reactions or spectroscopic measurements.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to calculate the electronic excitation energies and properties of molecules, such as absorption and emission spectra. It is particularly valuable for understanding the photophysical behavior of this compound. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of electronic transitions iiti.ac.innih.govnih.govjmaterenvironsci.comlanl.govresearchgate.netmdpi.comjmaterenvironsci.com. Studies on thiophene derivatives have shown that TD-DFT can accurately model π-π* transitions, which are characteristic of conjugated systems like thiophene nih.govresearchgate.net. The effect of deuteration on excited states is generally less pronounced than on ground-state vibrational properties, but it can subtly influence relaxation pathways and photophysical processes researchgate.net.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry, primarily through DFT, is instrumental in dissecting complex reaction mechanisms. This involves identifying stable intermediates, transition states, and reaction pathways, as well as calculating activation energies and reaction enthalpies. For this compound, these methods can be applied to study its participation in various chemical transformations. Deuterium labeling is a powerful experimental technique often used in conjunction with computational studies to probe reaction mechanisms, particularly by examining kinetic isotope effects (KIEs) mdpi.comacs.org. By comparing the reaction rates of a deuterated compound (like this compound) with its protonated analogue, one can determine if bond breaking or formation involving the deuterated site is rate-determining in a particular step acs.org. This approach helps validate proposed mechanisms and pinpoint critical steps in reactions involving thiophene derivatives.

Compound Name List:

this compound

Investigation of Kinetic Isotope Effects Kie in Reactions Involving Thiophene 2,5 D2

Theoretical Principles Governing Kinetic Isotope Effects

The fundamental basis of KIEs lies in the quantum mechanical description of molecular vibrations. Isotopes of an element have different masses, which directly affect the vibrational frequencies of the bonds they form.

Primary Kinetic Isotope Effects (PKIEs) occur when a bond involving the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of a reaction researchgate.netresearchgate.netscience.govrsc.org. The magnitude of a PKIE is typically expressed as the ratio of rate constants for the light isotope () to the heavy isotope (), i.e., KIE = . For hydrogen-deuterium (H/D) substitution, a "normal" KIE (KIE > 1) indicates that the reaction involving the lighter isotope (hydrogen) is faster than that involving the heavier isotope (deuterium). This is primarily due to the difference in zero-point energies (ZPEs) between the C-H and C-D bonds. The ZPE of a bond is approximately half the vibrational frequency (), where is inversely proportional to the square root of the reduced mass () of the bonded atoms () researchgate.netsnnu.edu.cnmdpi.com. Consequently, the C-D bond, having a greater reduced mass than the C-H bond, possesses a lower vibrational frequency and a lower ZPE researchgate.netrsc.orgsnnu.edu.cnmdpi.com.

In the context of transition state theory, when a C-H or C-D bond is cleaved in the RDS, the vibrational contribution to the ZPE of that bond is lost or significantly reduced in the transition state (TS) researchgate.netresearchgate.net. Since the C-D bond has a lower ZPE, the energy difference between the ground state and the TS is smaller for the C-H bond compared to the C-D bond. This results in a lower activation energy for the reaction involving hydrogen, leading to a faster rate and a normal KIE researchgate.netrsc.orgsnnu.edu.cnmdpi.comresearchgate.net. Theoretical maximum KIEs for H/D bond cleavage at room temperature are often around 7 mdpi.com.

Secondary Kinetic Isotope Effects (SKIEs) are observed when the isotopic substitution is not directly at the bond being broken or formed in the RDS, but rather at an adjacent (α) or more remote (β, γ) position researchgate.netresearchgate.net. SKIEs are generally smaller than PKIEs, typically ranging from 1.0 to 1.4 for deuterium (B1214612) researchgate.netresearchgate.netrsc.org. These effects arise from subtle changes in vibrational frequencies or steric interactions in the transition state that are influenced by the isotopic substitution researchgate.net.

Steric Contributions: The difference in the effective steric size between hydrogen and deuterium can influence reaction rates, particularly in crowded transition states. Deuterium, due to its larger mass and consequently smaller vibrational amplitude, can exhibit a slightly different steric demand compared to hydrogen.

Electronic Contributions: SKIEs can also stem from changes in hyperconjugation or hybridization at the carbon atom bearing the isotope. For instance, a change in hybridization from sp³ to sp² in the TS can lead to a normal SKIE (kH/kD > 1), while the reverse (sp² to sp³) can result in an inverse SKIE (kH/kD < 1) researchgate.net. Hyperconjugation involving C-H/D bonds adjacent to a developing carbocation or a similar electron-deficient center can stabilize the TS, influencing the KIE researchgate.net.

The ZPE of a molecular vibration is given by , where is Planck's constant and is the vibrational frequency researchgate.netsnnu.edu.cnresearchgate.net. The mass of the atom significantly impacts . A heavier isotope leads to a lower and thus a lower ZPE researchgate.netrsc.orgsnnu.edu.cnmdpi.com. This difference in ZPE between isotopologues translates into a difference in the activation energy required to reach the transition state snnu.edu.cnresearchgate.net. For reactions involving bond cleavage, the loss of the ground-state ZPE difference contributes directly to the observed KIE. In cases where the TS involves changes in other vibrational modes (e.g., bending or stretching), these can also contribute to or modulate the KIE researchgate.net. Quantum mechanical tunneling can also significantly enhance KIEs, particularly for hydrogen transfer reactions at lower temperatures science.gov.

Experimental Determination and Quantification of KIEs with Thiophene-2,5-D2

KIEs are experimentally determined by measuring the relative rates of reaction for isotopically substituted compounds. Common methods include:

Competition Reactions: Comparing the rates of reaction for a mixture of isotopically labeled and unlabeled substrates under identical conditions researchgate.net.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) can be used to determine the position and extent of isotopic labeling, while Isotope-Ratio Mass Spectrometry (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the isotopic composition of reactants or products researchgate.netresearchgate.net.

While specific quantitative KIE values for this compound in various reactions are not detailed in the provided literature snippets, studies involving deuterated thiophenes demonstrate the application of these methods. For instance, the "catalytic reaction of isotopic scrambling of this compound" at low temperatures indicates C-H bond activation and exchange processes that are amenable to KIE analysis researchgate.net. Furthermore, research on H/D exchange in thiophene (B33073) has employed KIE measurements to support mechanisms involving C-H bond cleavage as the rate-determining step researchgate.net. These studies often involve comparing the reactivity of the deuterated species with its non-deuterated counterpart.

Application of KIE Studies for Mechanistic Insights in Chemical Transformations

KIE studies are invaluable for elucidating reaction mechanisms, identifying rate-limiting steps, and characterizing transition states.

C-H bond activation is a fundamental process in many catalytic transformations, including functionalization of organic molecules. KIEs are particularly useful for studying these reactions, as they directly probe the breaking of C-H or C-D bonds.

Research involving thiophene derivatives has shown significant C-H bond activation. For example, a rhenium complex has been shown to activate the C-H bond at the 2-position of thiophene, forming a bridging thienyl ligand science.gov. In the context of H/D exchange reactions catalyzed by silver, mechanistic studies including deuterium KIEs have supported C-H bond cleavage as the rate-determining step researchgate.net. These studies often involve comparing the rates of H/D exchange at different positions on the thiophene ring, with KIEs helping to pinpoint the site and nature of the bond activation researchgate.net.

A specific example of KIE application in thiophene chemistry is a manganese-catalyzed deuteration reaction, where a kinetic isotope effect of was observed for thiophene substrates. This value suggests that the cleavage of the C–H bond is involved in the rate-determining step of the catalytic cycle rsc.org. The observation of "isotopic scrambling of this compound" researchgate.net further highlights that reactions involving this specific deuterated thiophene undergo C-H bond activation and exchange, processes that are directly probed by KIE measurements. By comparing the rates of reaction for this compound with its non-deuterated analog, researchers can gain detailed mechanistic information about how these C-H bonds are activated and transformed.

Summary of Theoretical Principles Affecting KIEs

| Factor | Isotope Mass | Vibrational Frequency | Zero-Point Energy (ZPE) | Activation Energy (for bond breaking) | Reaction Rate (for bond breaking) | Expected KIE (kH/kD) |

| Hydrogen (H) | Lighter | Higher | Higher | Lower | Faster | Normal (>1) |

| Deuterium (D) | Heavier | Lower | Lower | Higher | Slower | |

| Primary KIE | - | - | - | Difference in ZPE loss in TS | Difference in rate | Large (e.g., 2-7) |

| Secondary KIE | - | - | - | Subtle changes via steric/electronic | Subtle changes in rate | Small (e.g., 1.0-1.4) |

Compound List:

Thiophene

this compound

Advanced Materials Science Applications Derived from Thiophene 2,5 D2

Contributions to Organic Electronic Device Performance

Organic Field-Effect Transistors (OFETs) Incorporating Deuterated Thiophene (B33073) Derivatives

Deuteration of organic semiconductors, including thiophene derivatives, has been explored as a strategy to improve the performance and stability of Organic Field-Effect Transistors (OFETs). While direct research specifically detailing Thiophene-2,5-D2 in OFETs is limited in the provided search results, the broader field of deuterated thiophenes and related fused systems like thienoacenes highlights the potential benefits. Deuteration can influence intermolecular interactions and solid-state packing, which are critical for efficient charge transport in OFETs. For instance, research on related compounds like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives has shown that molecular design, including subtle structural modifications, can lead to high charge carrier mobilities and improved stability sigmaaldrich.comacs.org. The general principle is that altering the vibrational modes through deuteration can reduce certain types of disorder, potentially leading to higher charge carrier mobilities sigmaaldrich.comtum.de. Thiophene-based molecules, in general, are recognized for their good charge transport characteristics and processability, making them prime candidates for OFET applications researchgate.netresearchgate.netmdpi.comrylene-wang.comumons.ac.bersc.orgheeneygroup.comox.ac.uk.

Applications in Electrochromic Devices

Thiophene derivatives are well-established materials for electrochromic devices (ECDs) due to their reversible color changes upon electrochemical oxidation and reduction. While specific data for this compound in ECDs is not explicitly detailed, the literature shows that thiophene-based compounds, including thiophene-2,5-diesters, exhibit reversible color changes from colorless to blue upon reduction researchgate.net. These materials can achieve good coloration efficiencies, with values up to 512 cm² C⁻¹ reported for thiophene-2,5-diester derivatives researchgate.net. Other thiophene-containing polymers and small molecules have demonstrated fast switching times, high optical contrast, and good electrochromic stability, making them suitable for applications such as smart windows and displays mdpi.comcardiff.ac.uknih.govresearchgate.netmdpi.comtubitak.gov.trpsu.edumdpi.com. The ability to tune the electrochromic properties through structural modifications, such as varying ester groups or incorporating different donor-acceptor units, underscores the potential of thiophene scaffolds in this field researchgate.netmdpi.comcardiff.ac.uknih.gov.

Functional Materials and Supramolecular Architectures Incorporating this compound Building Blocks

Thiophene units are frequently employed as building blocks in the construction of functional materials and complex supramolecular architectures due to their electronic properties, planarity, and ability to engage in various intermolecular interactions researchgate.netresearchgate.netnsf.govscispace.comrsc.orgmdpi.com. While this compound itself is not directly cited in the context of supramolecular assembly in the provided results, the general utility of thiophene derivatives in this area is clear. Thiophene-based molecules can form ordered structures through hydrogen bonding, π-π stacking, and coordination with metal ions, leading to diverse architectures such as metal-organic frameworks (MOFs) or self-assembled monolayers researchgate.netnsf.govscispace.comrsc.orgmdpi.com. For instance, thiophene-2,5-dicarboxylic acid (TDC) has been used as a linker in MOFs, demonstrating the versatility of thiophene carboxylates in creating extended structures researchgate.net. The electronic properties of thiophene, such as its electron-donating ability and LUMO/HOMO energy levels, are crucial for designing materials with specific functions, including organic electronics and sensing mdpi.commdpi.commdpi.com. The incorporation of thiophene units into larger conjugated systems or polymers can lead to materials with tunable optical and electronic properties, suitable for applications ranging from organic solar cells to luminescent materials mdpi.comresearchgate.netnih.gov.

Compound List:

this compound

Isotopic Labeling Applications in Analytical and Mechanistic Studies

Tracer Studies for Reaction Pathway Elucidation in Chemical Systems

The use of isotopically labeled compounds like Thiophene-2,5-D2 is a fundamental technique for tracing the fate of atoms and molecules through complex chemical reactions. By substituting hydrogen atoms at the 2 and 5 positions of the thiophene (B33073) ring with deuterium (B1214612), researchers can follow the transformation of the thiophene molecule, providing direct evidence for proposed reaction mechanisms.

One significant area of study has been in the hydrodesulfurization (HDS) of thiophene, a critical process in the petroleum industry for removing sulfur from fuels. In a study investigating the deuterodesulfurization of thiophene, the extent of deuterium incorporation into the parent compound and the resulting desulfurization products was analyzed. osti.gov It was observed that when thiophene was reacted over molybdenum sulfide-based catalysts at 400°C, the primary sulfur-containing product was almost exclusively hydrogen sulfide (B99878) (H₂S), with only minor amounts of HDS and D₂S detected. osti.gov This finding suggests that the hydrogen required for forming hydrogen sulfide is sourced through hydrogen exchange with the thiophene molecule itself. osti.gov The initial desulfurized product in this proposed mechanism is butadiene. osti.gov

Deuterium labeling has also been instrumental in clarifying the mechanisms of thiophene oxidation. researchgate.net By using labeled thiophene, researchers can track the movement of atoms during the reaction, confirming, for example, whether a specific hydrogen atom undergoes a shift. Such studies have provided evidence for the involvement of cationic intermediates in certain oxidation pathways. wikipedia.org

Table 1: Deuterium Distribution in Thiophene Hydrodesulfurization (HDS) Products

| Catalyst | Thiophene Conversion (%) | Predominant Sulfide Product | Key Mechanistic Insight |

|---|---|---|---|

| Unpromoted MoS₂ | ~4 | H₂S (>90%) | High deuterium incorporation into unreacted thiophene suggests active H/D exchange. osti.gov |

| Promoted MoS₂ | ~4 | H₂S (>90%) | Deuterium distribution in butene products suggests butadiene is the initial desulfurized product. osti.gov |

Preparation of Stable-Isotope-Labeled Internal Standards (SILS) for Quantitative Analytical Techniques

Stable-isotope-labeled internal standards (SILS) are essential for achieving high accuracy and precision in quantitative analysis, particularly in methods utilizing mass spectrometry (MS). wisdomlib.orgsigmaaldrich.com this compound serves as an ideal internal standard for the quantification of unlabeled thiophene. An internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. lcms.cz

The principle behind using a SILS like this compound is that it is chemically identical to the analyte (thiophene) and thus exhibits the same behavior during sample preparation, extraction, and ionization in the mass spectrometer. clearsynth.com However, due to the mass difference imparted by the two deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. sigmaaldrich.com Any sample loss or variation during the analytical process will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be corrected for, leading to highly reliable and reproducible quantification. ckisotopes.com

The use of deuterated internal standards is a well-established practice that compensates for matrix effects—interference from other components in a complex sample—and variations in instrument response. wisdomlib.orgclearsynth.com This approach significantly improves the accuracy and reliability of quantitative measurements across various scientific fields, from environmental analysis to pharmaceutical research. clearsynth.com

Table 2: Characteristics of this compound as a Stable-Isotope-Labeled Internal Standard (SILS)

| Property | Description | Advantage in Quantitative Analysis |

|---|---|---|

| Chemical Equivalence | Behaves identically to unlabeled thiophene during sample preparation and analysis. | Corrects for analyte loss during extraction, handling, and injection. ckisotopes.com |

| Mass Difference | Molecular weight is higher than unlabeled thiophene by approximately 2 Da. | Allows for separate detection and quantification by mass spectrometry. |

| Co-elution | Elutes at the same retention time as the analyte in chromatographic separations (e.g., GC-MS, LC-MS). | Ensures that both compounds experience the same ionization conditions and potential matrix effects at the same time. sigmaaldrich.com |

| Signal Ratio Measurement | Quantification is based on the ratio of the analyte signal to the SILS signal. | Minimizes errors from variations in injection volume and instrument response, thereby improving precision and accuracy. ckisotopes.com |

Prospective Research Directions and Unresolved Challenges for Thiophene 2,5 D2

Advancements in Stereoselective and Regioselective Deuteration Protocols

A significant challenge in the synthesis of specifically labeled compounds like Thiophene-2,5-D2 is the development of efficient and highly selective deuteration methods. While general methods for deuteration exist, achieving site-selectivity (regioselectivity) without resorting to multi-step synthetic sequences remains a key area of research. rsc.org

Future research will likely focus on the development of novel catalytic systems that can direct deuterium (B1214612) to specific positions on the thiophene (B33073) ring. nih.gov Recent advancements have shown the potential of transition metal catalysts, such as those based on silver, ruthenium, or iron, to facilitate hydrogen-deuterium (H/D) exchange reactions. rsc.orgnih.govrsc.org A notable development is a silver-catalyzed H/D exchange reaction that can introduce deuterium at the β-position (C3 and C4) of thiophene rings using D₂O as the deuterium source. rsc.orgrsc.org While this method is effective for β-deuteration, a primary challenge is to adapt or discover new catalysts that can selectively target the α-positions (C2 and C5) to produce this compound with high isotopic purity.

The development of methods that operate under mild conditions, tolerate a wide range of functional groups, and utilize inexpensive and readily available deuterium sources are paramount. rsc.orgrsc.org One of the unresolved challenges is minimizing isotopic scrambling, where deuterium is incorporated at unintended positions, which necessitates rigorous purification and characterization. musechem.com Future protocols may explore flow chemistry and electrochemical methods to enhance reaction control and selectivity.

Table 1: Comparison of Recent Regioselective Thiophene Deuteration Methods

| Catalyst System | Deuterium Source | Selectivity | Key Advantages |

|---|---|---|---|

| Silver Carbonate / MePhos | D₂O | β-position | Operates in open air, good functional group tolerance. rsc.orgrsc.org |

| Iron Nanoparticles | D₂O | Varies (anilines, indoles, phenols) | Heterogeneous catalyst, scalable. nih.gov |

Integration of Advanced Characterization Techniques for Enhanced Understanding

A thorough understanding of the consequences of deuteration relies on the application of sophisticated analytical techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for confirming the position and extent of deuterium incorporation, future research will benefit from the integration of a broader suite of characterization tools. rsc.org

Neutron scattering techniques, for instance, are particularly sensitive to isotopic substitution and represent a powerful, albeit underutilized, tool for studying the structure and dynamics of deuterated thiophene-based materials. azimuth-corp.com The significant difference in the neutron scattering cross-section between hydrogen and deuterium can provide unique insights into polymer morphology, molecular vibrations, and diffusion processes in materials like poly(this compound). azimuth-corp.com

Other advanced techniques that will play a crucial role include:

High-Resolution Mass Spectrometry: To precisely determine the level of deuterium incorporation and identify any isotopologues.

Vibrational Spectroscopy (Raman and Infrared): The C-D bond has a different vibrational frequency than the C-H bond, allowing these techniques to probe the local molecular environment and intermolecular interactions. mdpi.com

Solid-State NMR: To investigate the structure and dynamics of deuterated thiophene derivatives in solid-state materials, such as polymers and organic electronics.

A significant challenge is to correlate the data from these diverse techniques to build a comprehensive picture of how deuteration at the 2 and 5 positions influences the electronic structure, molecular packing, and bulk properties of thiophene-based systems.

Future Trajectories in Computational Modeling of Deuterated Thiophene Systems

Computational chemistry provides an indispensable tool for predicting the properties of molecules and guiding experimental work. nih.govnih.gov Future computational studies on this compound and related systems will likely move beyond simple geometric and electronic structure calculations to explore more complex phenomena.

A key area of investigation will be the accurate prediction of the kinetic isotope effect (KIE), where the C-D bond's greater strength compared to the C-H bond influences reaction rates and metabolic stability. musechem.comnih.gov This is particularly relevant for applications of deuterated thiophenes in pharmaceuticals, where slowing metabolic degradation is often a primary goal. nih.govnih.gov Advanced quantum mechanical methods will be needed to accurately model the transition states of reactions involving C-D bond cleavage.

Furthermore, computational modeling can be employed to:

Simulate Vibrational Spectra: Aiding in the interpretation of experimental IR and Raman data. mdpi.com

Predict Electronic and Optical Properties: Understanding how deuteration affects the HOMO/LUMO energy levels and charge transport properties is crucial for designing improved organic electronic materials. nih.govmdpi.com

Model Intermolecular Interactions: Investigating how deuteration influences crystal packing and thin-film morphology in materials like polythiophenes.

The primary challenge in this area is the computational cost associated with high-accuracy calculations on larger, more complex systems, such as oligomers and polymers of deuterated thiophene. The development of more efficient computational algorithms and the use of machine learning to predict properties will be important future directions.

Exploration of Novel Frontiers in Deuterated Thiophene-Based Materials Science

Thiophene-containing materials have found widespread applications in organic electronics, polymers, and pharmaceuticals. mdpi.comresearchgate.net The specific deuteration in this compound offers a unique handle to fine-tune the properties of these materials for enhanced performance and novel applications.

One of the most promising frontiers is in the field of organic electronics . The polymer derived from this compound, poly(this compound), is expected to exhibit different properties compared to its non-deuterated counterpart. The subtle changes in vibrational modes and intermolecular interactions due to deuteration could influence charge carrier mobility and device stability in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). An unresolved question is the precise magnitude and nature of these effects on device performance.

In pharmaceutical sciences , replacing hydrogen with deuterium at metabolically vulnerable sites can slow down drug metabolism, leading to improved pharmacokinetic profiles. nih.gov For thiophene-containing drugs, deuteration at the 2 and 5 positions could be a viable strategy to enhance their metabolic stability, potentially leading to lower required doses and reduced side effects. musechem.com A significant challenge is the potential for "metabolic switching," where blocking one metabolic pathway may activate others, an effect that requires careful in vivo evaluation. nih.gov

Another emerging area is the development of infrared (IR) optical materials . C-H bonds absorb strongly in the mid-infrared region, which can be detrimental for applications like IR optics. Replacing C-H with C-D bonds shifts these absorption bands to lower frequencies, potentially creating materials with improved transparency in the IR spectrum. azimuth-corp.com Deuterated thiophene-based polymers could, therefore, be explored for applications in IR windows, lenses, and waveguides.

Q & A

Q. What are the standard synthetic routes for Thiophene-2,5-D2, and how can reaction conditions be optimized for isotopic purity?

this compound is typically synthesized via deuteration of thiophene precursors using deuterated reagents (e.g., D₂O or deuterated acids). A common method involves catalytic deuteration of thiophene derivatives under controlled conditions to ensure selective deuterium incorporation at the 2,5-positions . Optimization requires monitoring reaction temperature, catalyst selection (e.g., Pd/C or PtO₂), and solvent purity to minimize isotopic scrambling. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >98% isotopic purity, as confirmed by mass spectrometry .

Q. What spectroscopic methods are most effective for characterizing the isotopic purity of this compound?

Isotopic purity is best validated using NMR spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at specific positions . Mass spectrometry (LC-MS/MS) provides complementary data on molecular ion fragmentation patterns and isotopic abundance ratios . Additionally, infrared spectroscopy (IR) can detect vibrational mode shifts caused by deuterium substitution, particularly in C-D stretching regions (2000–2200 cm⁻¹) .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its electronic properties compared to the non-deuterated analog, and what experimental techniques are suitable for detecting these changes?

Deuterium substitution alters vibrational modes and electron density distribution, potentially affecting reactivity and intermolecular interactions. Cyclic voltammetry can reveal changes in redox potentials due to isotopic effects . Time-resolved fluorescence spectroscopy is useful for studying deuterium-induced shifts in excited-state dynamics, particularly in photoluminescent applications . Computational methods (e.g., DFT calculations) further quantify electronic perturbations by comparing frontier molecular orbitals of deuterated and non-deuterated analogs .

Q. In the context of metal-organic frameworks (MOFs), how can this compound derivatives be utilized to enhance luminescent properties, and what are the key considerations in experimental design?

this compound derivatives, such as thiophene-2,5-dicarboxylate, serve as ligands in lanthanide-based MOFs to enhance luminescence via energy transfer mechanisms . Key considerations include:

- Ligand-metal energy matching : Ensure the ligand’s triplet state energy aligns with the lanthanide ion’s excited state (e.g., Tb³⁺ or Eu³⁺) for efficient sensitization .

- Deuterium effects : Deuteration can reduce vibrational quenching, improving luminescence quantum yield. This requires precise control over deuterium incorporation during ligand synthesis .

- Structural characterization : Single-crystal X-ray diffraction and powder XRD validate MOF topology and ligand coordination modes .

Q. How should researchers address discrepancies in isotopic incorporation efficiency reported across different studies on this compound?

Discrepancies often arise from variations in synthetic protocols (e.g., catalyst loading, reaction time) or analytical methods. To resolve these:

- Standardize characterization : Use a combination of NMR, MS, and IR for cross-validation .

- Replicate conditions : Compare results under identical parameters (temperature, solvent, catalyst) .

- Statistical analysis : Apply error-propagation models to quantify uncertainty in isotopic purity measurements .

Methodological Guidance

Q. What strategies are recommended for designing kinetic studies on deuterium exchange reactions in this compound?

- Isotopic tracing : Use ²H-labeled solvents (e.g., D₂O) to track exchange rates via in-situ NMR .

- Variable-temperature kinetics : Measure rate constants at multiple temperatures to derive activation parameters (ΔH‡, ΔS‡) .

- Computational modeling : Pair experimental data with molecular dynamics simulations to identify transition states and exchange pathways .

Q. How can researchers validate the role of this compound in metabolic pathway studies using stable isotope labeling?

- LC-MS/MS profiling : Quantify deuterated metabolites in biological matrices (e.g., cell lysates) to track isotopic flux .

- Tracer experiments : Administer this compound to model organisms and analyze downstream labeled intermediates via high-resolution mass spectrometry .

- Control experiments : Compare results with non-deuterated controls to distinguish isotopic effects from background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.